molecular formula C19H19N3O3S B2865476 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1286705-36-9

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2865476
CAS No.: 1286705-36-9
M. Wt: 369.44
InChI Key: GQHKSYSQQYYYLI-UHFFFAOYSA-N
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Description

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxymethyl derivatives.

Scientific Research Applications

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The cyclopentanecarboxamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(pyridin-2-yl)cyclopentanecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in the development of organic electronic materials and pharmaceuticals.

Properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17(19(10-4-5-11-19)15-9-6-12-26-15)20-18-22-21-16(25-18)13-24-14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHKSYSQQYYYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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